![molecular formula C11H17N3O2 B3070917 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1006483-65-3](/img/structure/B3070917.png)

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid

Vue d'ensemble

Description

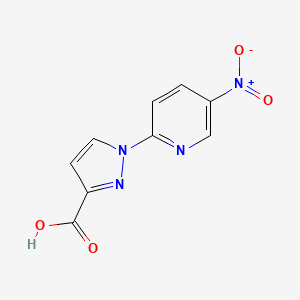

The compound “1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid”, is characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . The average mass of a similar compound, “1-(1-Methyl-1H-pyrazol-4-yl)methanamine”, is reported to be 111.145 Da .Applications De Recherche Scientifique

High-Energy Insensitive Explosives

1-methylpyrazole nitrate is a precursor to 1-methyl-3,4,5-trinitropyrazole , a high-energy insensitive explosive. While the synthesis of 1-methyl-3,4,5-trinitropyrazole involves complex steps and low yields, the title compound serves as an intermediate in this process. Researchers explore its potential as an energetic material with applications in propellants, pyrotechnics, and other defense-related fields .

Antiparasitic Agents

Recent studies have investigated the antipromastigote activity of related compounds. Molecular simulations revealed that certain derivatives, including compound 13, exhibit favorable binding patterns in the active site of LmPTR1 (a protein associated with parasitic diseases). These findings suggest that 1-methylpyrazole nitrate and its analogs could serve as promising antileishmanial agents .

Organic Intermediates

As an organic intermediate, 1-methylpyrazole nitrate holds research value. Its synthesis involves nitration of 1-methylpyrazole, leading to the formation of 1-methyl-3,4,5-trinitropyrazole. Researchers explore its applications in organic synthesis, drug development, and chemical transformations .

Suzuki Coupling Reagent

Researchers have employed 1-methylpyrazole nitrate as a reagent in Suzuki coupling reactions . These reactions allow for the construction of carbon-carbon bonds, making it a valuable tool in organic synthesis. The compound participates in the formation of complex molecular structures .

Selective Cathepsin Inhibitors

The compound’s structural features make it suitable for designing selective inhibitors. Researchers have explored its potential as a building block for developing inhibitors targeting specific enzymes, such as cathepsins. These inhibitors play a crucial role in drug discovery and disease treatment .

Radioprotectants and Antitumor Agents

1-methylpyrazole nitrate derivatives may find applications as radioprotectants and antitumor agents. Their unique chemical properties could enhance cellular protection against radiation-induced damage or inhibit tumor growth. Further studies are needed to explore these therapeutic possibilities .

Orientations Futures

Given the wide range of applications of pyrazole derivatives in various fields, it is likely that “1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid” and similar compounds will continue to be subjects of future research. This could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicinal chemistry and drug discovery .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been known to show a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and ion channels, leading to diverse therapeutic effects .

Mode of Action

It’s worth noting that the interaction of a compound with its targets often involves binding to specific sites on the target molecule, leading to changes in the target’s function . This can result in the inhibition or activation of the target, depending on the nature of the interaction .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .

Pharmacokinetics

The compound’s solubility, stability, and other physicochemical properties can significantly impact its bioavailability . For instance, a compound that is highly soluble in water and other polar solvents may be more readily absorbed and distributed in the body .

Result of Action

The effects can be diverse, depending on the specific targets and pathways that the compound interacts with . These effects can range from changes in cellular signaling and gene expression to alterations in cellular metabolism and growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

1-[(1-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-13-7-9(6-12-13)8-14-4-2-10(3-5-14)11(15)16/h6-7,10H,2-5,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUZEMSHMFHESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B3070835.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)

![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070895.png)

![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)